molecular formula C9H10Cl2O B15046675 (2R)-1-(3,5-dichlorophenyl)propan-2-ol

(2R)-1-(3,5-dichlorophenyl)propan-2-ol

Cat. No.: B15046675
M. Wt: 205.08 g/mol
InChI Key: DWEGNEQLANUCFS-ZCFIWIBFSA-N
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Description

(2R)-1-(3,5-dichlorophenyl)propan-2-ol: is a chiral compound with a specific stereochemistry at the second carbon atom It is characterized by the presence of a 3,5-dichlorophenyl group attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3,5-dichlorophenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,5-dichlorobenzaldehyde.

    Grignard Reaction: The 3,5-dichlorobenzaldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the (2R)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions followed by chiral resolution techniques. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1-(3,5-dichlorophenyl)propan-2-ol can undergo oxidation reactions to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: The major product is 3,5-dichloroacetophenone.

    Reduction: The major product is 3,5-dichloropropane.

    Substitution: The major products depend on the substituent introduced, such as 3,5-dichlorophenyl chloride.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Compounds: (2R)-1-(3,5-dichlorophenyl)propan-2-ol is used as a building block in the synthesis of various chiral compounds.

    Catalysis: It can be used as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine:

    Pharmaceuticals: It is investigated for its potential use in the development of drugs targeting specific receptors or enzymes.

Industry:

    Agrochemicals: The compound is explored for its use in the synthesis of agrochemicals with improved efficacy.

Mechanism of Action

The mechanism of action of (2R)-1-(3,5-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    (2S)-1-(3,5-dichlorophenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    1-(3,5-dichlorophenyl)ethanol: A structurally similar compound with a shorter carbon chain.

    3,5-dichlorobenzyl alcohol: A compound with a similar aromatic ring but different substituents.

Uniqueness:

    Stereochemistry: The (2R)-configuration imparts unique properties in terms of biological activity and selectivity.

    Functional Group: The presence of the hydroxyl group allows for diverse chemical modifications and reactions.

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

(2R)-1-(3,5-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H10Cl2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3/t6-/m1/s1

InChI Key

DWEGNEQLANUCFS-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CC(=C1)Cl)Cl)O

Canonical SMILES

CC(CC1=CC(=CC(=C1)Cl)Cl)O

Origin of Product

United States

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